molecular formula C20H14N4O2 B5646908 3-(4-quinazolinylamino)phenyl nicotinate

3-(4-quinazolinylamino)phenyl nicotinate

Cat. No. B5646908
M. Wt: 342.3 g/mol
InChI Key: ORKJHNRJHDQGTA-UHFFFAOYSA-N
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Description

Quinazolinone derivatives are an important class of heterocyclic compounds, exhibiting a wide range of biological activities. The specific compound, 3-(4-quinazolinylamino)phenyl nicotinate, shares structural similarities with these derivatives, suggesting its potential significance in scientific research.

Synthesis Analysis

The synthesis of quinazolinone derivatives involves multiple approaches, including one-pot syntheses and reactions with various carbonyl compounds. For example, a series of 3(benzylideneamino)-2-phenyl quinazoline-4(3H)-ones was synthesized by reacting 3-amino-2-phenyl-3H-quinazoline-4-one with different carbonyl compounds, confirming the chemical structures through IR, 1H-NMR, and mass spectral analysis (Krishnan et al., 2011). Another study described the synthesis of 2-alkyl and 2-aryl-3-(phenylamino)quinazolin-4(3H)-ones via a one-pot three-component condensation, indicating the versatility of methods in synthesizing these compounds (Mohammadi et al., 2017).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be extensively analyzed through various techniques. For instance, the crystal structure and Hirshfeld surface analysis of a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one provided insights into its molecular conformation and intermolecular interactions, highlighting the importance of structural analysis in understanding these compounds (Geesi et al., 2020).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, leading to a wide array of biological activities. The reactivity of these compounds with different reagents results in the formation of diverse derivatives, underscoring their chemical versatility. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with methyl iodide and other reagents resulted in a range of 2-alkyl thio derivatives, showcasing the diverse chemical reactions these compounds can undergo (Saleh et al., 2004).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. The solvent-free syntheses of some quinazolin-4(3H)-ones highlight the impact of synthesis methods on the physical properties of these compounds, with all synthesized compounds exhibiting antioxidant properties (Roopan et al., 2008).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including their reactivity, stability, and interaction with biological targets, play a significant role in their biological activities. Studies on the synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors demonstrate how modifications in the chemical structure can significantly enhance biological activity (Kulkarni et al., 2012).

properties

IUPAC Name

[3-(quinazolin-4-ylamino)phenyl] pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-20(14-5-4-10-21-12-14)26-16-7-3-6-15(11-16)24-19-17-8-1-2-9-18(17)22-13-23-19/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKJHNRJHDQGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)OC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Quinazolinylamino)phenyl nicotinate

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